WEHI-539, chemically known as 5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein BCL-xL. [] It is widely employed in preclinical research to investigate the role of BCL-xL in various cellular processes, particularly apoptosis and cancer cell survival. [, , , ] WEHI-539 exhibits minimal activity against other BCL-2 family members, making it a valuable tool for dissecting the specific contributions of BCL-xL in complex biological systems. []
The synthesis of WEHI-539 involved several optimization steps to enhance its potency and selectivity. Initially, the compound was designed based on hydrazone moieties, which were later modified to improve pharmacokinetic properties. The final synthesis utilized an amide-based pharmacophore that retained high affinity for BCL-XL while minimizing potential toxicity associated with earlier hydrazone structures .
The synthetic pathway typically includes:
The molecular structure of WEHI-539 features a complex arrangement that allows it to fit snugly into the binding site of BCL-XL. The key structural components include:
WEHI-539 has been shown to induce apoptosis through various cellular mechanisms:
In experimental settings, WEHI-539 has been used alongside other chemotherapeutics (e.g., oxaliplatin) to enhance their efficacy by sensitizing cancer stem cells to treatment .
The mechanism by which WEHI-539 exerts its effects involves:
Data from studies indicate that treatment with WEHI-539 leads to significant increases in markers associated with apoptosis, such as cleaved PARP and annexin V labeling .
WEHI-539 exhibits several notable physical and chemical properties:
WEHI-539 is primarily utilized in cancer research due to its ability to selectively induce apoptosis in cancer cells that overexpress BCL-XL. Key applications include:
The BCL-2 protein family constitutes master regulators of mitochondrial apoptosis, comprising anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1), pro-apoptotic effector proteins (BAX, BAK), and BH3-only sensitizers/activators (BIM, BID, NOXA). Anti-apoptotic members sequester pro-apoptotic proteins via high-affinity interactions involving their hydrophobic BH3-binding groove, preserving mitochondrial outer membrane integrity. Conversely, cellular stress activates BH3-only proteins that either directly activate BAX/BAK or neutralize anti-apoptotic proteins, triggering mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation [3] [10]. The delicate equilibrium between these factions determines cellular fate, with dysregulation contributing profoundly to oncogenesis and treatment resistance.
BCL-XL (encoded by BCL2L1) demonstrates overexpression across diverse malignancies—including hematological cancers, lung carcinomas, and chemoresistant tumors—where it confers survival advantages by suppressing mitochondrial apoptosis. Its overexpression correlates with disease progression, metastasis, and evasion of therapy-induced cell death. Unlike BCL-2 (dominant in hematological contexts), BCL-XL’s role in platelet survival and solid tumor resilience makes it a compelling yet challenging target. Dual BCL-2/BCL-XL inhibitors like navitoclax (ABT-263) induce dose-limiting thrombocytopenia due to BCL-XL inhibition in platelets, highlighting the need for selective agents to dissect BCL-XL-specific biology and minimize toxicity [1] [7].
WEHI-539 emerged as a first-in-class, potent, and selective BCL-XL antagonist developed through fragment-based drug discovery. Identified via NMR screening and structure-based optimization, it exhibits nanomolar affinity (IC₅₀ = 1.1 nM) and >400-fold selectivity over BCL-2, BCL-W, and MCL-1. This selectivity enabled precise interrogation of BCL-XL’s biological functions and established a pharmacophore for subsequent drug development, notably overcoming limitations of earlier hydrazone-based scaffolds like pharmaceutical instability [1] [8].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9